Journal Name:Journal of Labelled Compounds and Radiopharmaceuticals
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1007/s10698-023-09473-y
Dr. K. Wray (2022) questioned my suggestion that T. W. Richards should be included as one of the scientists who contributed to the discovery of isotopes. This article provides additional support for inclusion of Richards as a contributor to the discovery.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-04-24 , DOI: 10.1007/s10698-023-09471-0
Based upon the demarcation between Elementalism and Atomism Chemistry from the perspective of the long-term history of chemistry, the authors re-examine the Berthollet-Proust controversy on the three types of chemical compounds, pointing out that Berthollet proposed the law of indefinite proportions by deduction, while Proust proposed the law of definite proportions by induction. The controversy is beyond the framework of affinity chemistry and entail a synthesis of meta-chemical thinking and experiments. Proust’s discovery of the law of definite proportions not only function as Bacon’s “instances of lamp” to invoke Dalton and other atomism chemists to envision atomism, but also served as a bridge linking the two meta-chemistries. John Dalton, the third choice, envisioned his atomism by abduction. The case study on “the Berthollet-Proust controversy and Dalton’s resolution” mandates a reinvestigation of the crucial role of the system of experiments and the evolution of chemistry according to the demarcation between the established branches of Elementalism and Atomism Chemistry.
On how some fundamental chemical concepts are correlated by arithmetic, geometric and harmonic means
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1007/s10698-023-09466-x
Examples are given of applications by Pauling, Mulliken, Marcus and G.E.Kimball of the three Pythagorian means to formulate the scales of electronegativity of the elements, to the calculations of rate constants of electron transfer cross-reactions, to the calculation of the observed rate constant as function of activation and diffusion rate constants in the case of mixed reaction-diffusion rates and to the calculation of the effective diffusion coefficient in solution of a salt AB as a whole from the diffusion coefficients of the ions in which it dissociates.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-03-13 , DOI: 10.1007/s10698-023-09470-1
In modern German ‘Anschauung’ is translated as intuition. But in Kant’s technical philosophical context, it means an intuition derived from previous visualizations of physical processes in the world of perceptions. The nineteenth century chemists’ predilection for Kantian Anschauung led them to develop an intuitive representation of what exists beyond the bounds of the senses. Molecular structure is one of the illuminating outcomes. (Ochiai 2021, pp. 1–51) This mental habit seems to be dominant among chemists even in the twentieth century, as is illustrated by the electronic theory of organic chemistry and the frontier orbital theory as well. The former assumes that (1) bonds are paired electrons shared by bonded atoms—in fact, electrons in molecules are not localized in bonds; (2) the difference of electronegativities between bonded atoms causes electron drifts—expressed by the curly arrow—that result in bond formation or bond cleavage. The latter focuses on the orbitals that make the greatest contribution to the energy of a system undergoing electron delocalization, while the LCAO method says, as is suggested by the word Linear Combination of Atomic Orbitals, molecular orbitals should be constructed from all of the atomic orbitals that have the appropriate symmetry. In other words, every molecular orbital contributes to some extent to the electronic state of a molecule. The curly arrow in the electronic theory and the orbital lobe in the frontier orbital theory illustrate an intuitive character of these theories. Although both theories rely on such simple and qualitative models rather than mathematically rigid quantum mechanical calculations, they are successful in explaining, predicting, and designing chemical reactions. What makes these prima facie intuitive theories so successful? In this study we address this problem from a historical and philosophical as well as scientific point of view. The key to solve this problem is that they are concerned with only bond formation or bond cleavage, in which the localized-bond principle holds.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-01-04 , DOI: 10.1007/s10698-022-09459-2
Many philosophers attribute extraordinary importance to the idea of natural kinds seemingly intimating that the very possibility of certain kinds of activity are ontologically beholden to the existence of kinds. Specifically, regarding chemistry, Brian Ellis intimated that the success of any plausible metaphysical essentialism depends upon its “reliance on examples from chemistry.” Ellis’s view is representative of a tradition in analytic philosophy that has utilized chemical examples as paradigmatic natural kinds. In this regard, Kripke and Putnam emerge as the architects of an entrenched research program dedicated to the chemical tradition of natural kinds in analytic philosophy. The emergence of a critical body of literature by philosophers of chemistry and others has shattered the complacent reliance upon chemical examples as exemplary kinds. On the basis of this emerging critical literature, I will critically explore the way in which chemical practice and inquiry affects the natural kind debate. So, instead of the pretense that we simply carve nature at its joints, we need to become better grounded in the practice of science, and especially with regard to the debate about natural kinds in chemical practice. Consistent with this orientation, we need to make the practice turn, that is, eradicate the fantasy of logical reconstruction and become involved with the interpretative and historical challenges of understanding the nuances of practice. The point here is quite clear, metaphysical questions regarding natural kind should be imminent to scientific practice. Indeed, any legitimate metaphysics of natural kinds should be appropriately informed and grounded in practice and not operate on the basis of a priori sovereignty. I will insert this critical discussion within the analytical context of the notion of interpretive communities and make the case that philosophers should not assume that appeals to the purity of philosophy can substitute for the complexity and practical orientation of chemical practice.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-12-08 , DOI: 10.1007/s10698-022-09451-w
The second article of the “Naming game…” series provides detailed information on the discovery and naming of elements in the nineteenth century. Outlines of discoveries of 46 elements were presented, with particular emphasis on publications in which the name appeared for the first time. In the article the short historical information about every element naming is presented. The process of naming each chemical element was analyzed, with particular emphasis on the first publication with a given name.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-11-30 , DOI: 10.1007/s10698-022-09455-6
The interrelation between two theories, theory of complexity and theory of systems, is analyzed by using the chemical graph-theoretical concept. The idea of complexity is systemized through three components: diachronic, synchronic, and combinatorial complexity. The relationships between entropy and complexity, as well as the problem of function are also discussed.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-11-23 , DOI: 10.1007/s10698-022-09454-7
Robin Hendry has presented an account of two equally valid ways of understanding the nature of chemical bonding, consisting of what the terms the structural and the energetic views respectively. In response, Weisberg has issued a “challenge to the structural view”, thus implying that the energetic view is the more correct of the two conceptions. In doing so Weisberg identifies the delocalization of electrons as the one robust feature that underlies the increasingly accurate quantum mechanical calculations starting with the Heitler-London method and moving on to such approaches as the valence bond and molecular orbital theories of chemical bonding. The present article provides a critical evaluation of Weisberg’s article and concludes that he fails to characterize the nature of chemical bonding in several respects. I claim that Hendry’s structural and energetic views remain as equally viable ways of understanding chemical bonding. Whereas the structural view is more appropriate for chemists, the energetic view is preferable to physicists. Neither view is more correct unless one subscribes to the naively reductionist view of considering that the more physical energetic view is the more correct one.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-11-12 , DOI: 10.1007/s10698-022-09452-9
The third article of the “Naming game…” series presents the issues of naming elements discovered and synthesized in the twentieth and twenty-first centuries. Based on the source data, the publication time of the names of the last 35 chemical elements was identified. In the case of discoveries from the end of the twentieth century and the beginning of the twenty-first century, the principle was adopted of the priority of information about the synthesis of a new chemical element in scientific journals or conference reports. However, when the same information was published earlier in the news sections of scientific journals, in articles in popular science journals, and (in modern times) on the websites of interested research institutes, such an info is presented as well. It turned out that in some cases this information is very complex as the names of some elements were changed several times and published in different media in the same period. Therefore, this article is an attempt to sort out the issue of first publishing of the names of the last known 35 chemical elements.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-10-29 , DOI: 10.1007/s10698-022-09447-6
Formal charge and oxidation state are two means of estimating the charge of an atom in a molecule. Though these concepts have very different origins—formal charge is derived from the ball-and-hook model of bonding and oxidation state is based on the ionic approximation of molecules—they are used to predict reactivity and other molecular properties through their properties as charges. In this submission, it is shown that formal charge and oxidation state are two extreme descriptions of bonding: formal charge represents zero charge transfer between atoms while oxidation state represents complete charge transfer in each bond. These ‘localised electron approximations’ form an incomplete picture of atomic charge. Electronegativity measures the extent of polarity in real bonds; this concept can be introduced to polarise bonds relative to the ‘equal sharing model’. It is shown that the various electronegativity models are fundamentally related. We chose two models to demonstrate numerically that polar bonds yield charges intermediate between the localised electron approximations: Pauling and Mulliken. It is shown that probabilistic interpretation of the Pauling scale (‘scaled Pauling’ method) and use of asymmetric chemical potential (‘modified Mulliken’ method) lead to atomic charges that closely approximate experimental values using simple ‘back of the envelope’ calculations. It is seen that formal charge, oxidation state, and electronegativity-interpolated charge lie on a continuum and are mathematically related. It is therefore concluded that electronegativity introduces (quantum) delocalisation to the localised (classical) picture of electron bonding.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |